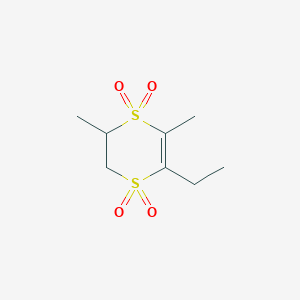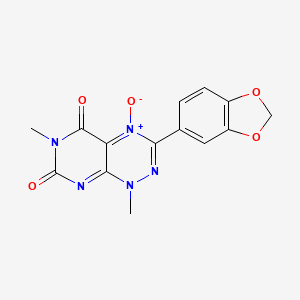
3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” is a complex organic compound that features multiple functional groups, including a benzodioxole moiety, a pyrimidotriazine core, and an oxide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” would likely involve multiple steps, including the formation of the benzodioxole ring, the construction of the pyrimidotriazine core, and the introduction of the oxide group. Typical reaction conditions might include:
Formation of Benzodioxole Ring: This could involve the cyclization of catechol derivatives with formaldehyde.
Construction of Pyrimidotriazine Core: This might be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of Oxide Group: Oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering its biological activity or chemical properties.
Reduction: Reduction reactions could target the oxide group, converting it to a hydroxyl group or removing it entirely.
Substitution: Various substitution reactions could occur at different positions on the benzodioxole or pyrimidotriazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, mCPBA, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution could introduce a variety of functional groups, potentially enhancing the compound’s biological activity.
科学研究应用
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, potentially leading to the development of new drugs.
Industry
In industry, the compound might find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
作用机制
The mechanism of action of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” would depend on its specific biological targets and pathways. This could involve interactions with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Benzodioxole Derivatives: Compounds like safrole and piperonal, which also contain the benzodioxole moiety.
Pyrimidotriazine Derivatives: Compounds like trimethoprim, which feature a pyrimidine ring fused with other heterocycles.
Uniqueness
The uniqueness of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” lies in its specific combination of functional groups and ring systems, which could confer unique chemical properties and biological activities not found in other compounds.
属性
CAS 编号 |
57562-66-0 |
|---|---|
分子式 |
C14H11N5O5 |
分子量 |
329.27 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yl)-1,6-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione |
InChI |
InChI=1S/C14H11N5O5/c1-17-13(20)10-12(15-14(17)21)18(2)16-11(19(10)22)7-3-4-8-9(5-7)24-6-23-8/h3-5H,6H2,1-2H3 |
InChI 键 |
NMUZICGNWZUGMK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC(=O)N(C(=O)C2=[N+](C(=N1)C3=CC4=C(C=C3)OCO4)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


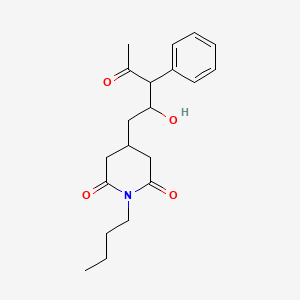
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)
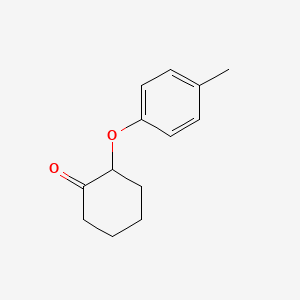
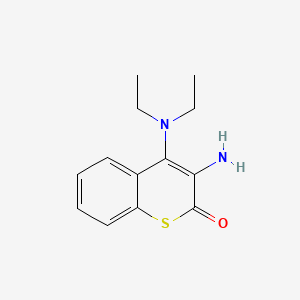

![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)


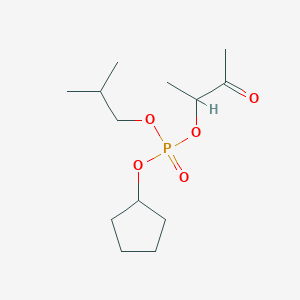
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
